

Limited Published Research Hinders Comprehensive Review of (3-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Fluoro-2-nitrophenyl)methanol

Cat. No.: B591663

[Get Quote](#)

A thorough review of scientific literature reveals a significant lack of published data on the specific applications and comparative performance of **(3-Fluoro-2-nitrophenyl)methanol** and its direct analogs. The available information is largely confined to chemical supplier catalogs and databases, with limited experimental details and no in-depth studies on its biological activity or use in specific therapeutic areas.

Currently, **(3-Fluoro-2-nitrophenyl)methanol** is primarily listed as a chemical intermediate for pharmaceutical applications.^{[1][2]} However, detailed guides comparing its performance with alternative compounds, including extensive experimental data and protocols, are not available in peer-reviewed literature. This scarcity of information prevents the creation of a comprehensive comparison guide as requested.

While data on the target compound is sparse, research on structurally related nitroaromatic compounds and their analogs provides some insight into their potential areas of application, particularly in medicinal chemistry and drug discovery.

Analogs and Related Compounds in Drug Discovery

Analogs of nitrophenyl methanols, such as (3-Amino-5-fluoro-2-nitrophenyl)methanol, are recognized for their utility as versatile scaffolds in the synthesis of more complex molecules.^[3] These structures are particularly valuable as building blocks for developing kinase inhibitors

and other therapeutic agents, owing to their unique combination of amino, fluoro, nitro, and hydroxyl functional groups.^[3]

Research into fluoroaryl-substituted derivatives has shed some light on structure-activity relationships (SAR) for antitumor activity. For instance, studies on different fluorinated phenyl derivatives have indicated that the position of fluorine substitution can significantly influence their biological efficacy.^[4] This suggests that the specific substitution pattern in **(3-Fluoro-2-nitrophenyl)methanol** could be a critical determinant of its potential biological activity.

The broader class of nitro-containing compounds is known for a diverse range of biological activities, including antimicrobial effects.^[5] The mechanism often involves the reduction of the nitro group to produce toxic intermediates that can damage cellular components like DNA, leading to cell death.^[5]

Synthesis of Related Compounds

While a specific, detailed experimental protocol for the synthesis of **(3-Fluoro-2-nitrophenyl)methanol** is not readily available in published literature, a method for a structurally similar isomer, (2-Fluoro-3-nitrophenyl)methanol, has been described. This synthesis provides a potential blueprint for the preparation of related compounds.

Experimental Protocol: Synthesis of (2-Fluoro-3-nitrophenyl)methanol from Methyl 2-fluoro-3-nitrobenzoate^[6]

- A solution of methyl 2-fluoro-3-nitrobenzoate (9.22 g, 46.3 mmol) in toluene (92 mL) is cooled to -78 °C.
- Diisobutylaluminium hydride (DIBAL, 1.0 M in toluene, 115.7 mL) is added slowly to the solution.
- The reaction mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 30 minutes.
- The mixture is cooled back to -78 °C, and methanol, saturated aqueous Rochelle salt solution, and ethyl acetate are added sequentially.
- The mixture is warmed to room temperature and stirred for 1 hour.

- The organic layer is extracted three times with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate.
- The solvent is removed under vacuum to yield (2-Fluoro-3-nitrophenyl)methanol as a brown oil (7.52 g, 95% yield).

This process is visualized in the following workflow diagram:

[Click to download full resolution via product page](#)

Generalized synthesis workflow for a fluoronitrophenylmethanol.

Chemical and Physical Properties

Basic chemical data for **(3-Fluoro-2-nitrophenyl)methanol** and some of its isomers are available through chemical databases and suppliers. A summary of this information is presented below.

Property	(3-Fluoro-2-nitrophenyl)methanol	(2-Fluoro-3-nitrophenyl)methanol	(2-Fluoro-5-nitrophenyl)methanol
CAS Number	1214323-11-1[1][2]	-	63878-73-9[7]
Molecular Formula	C ₇ H ₆ FNO ₃ [1]	C ₇ H ₆ FNO ₃	C ₇ H ₆ FNO ₃ [7]
Molecular Weight	171.13 g/mol [1]	171.13 g/mol	171.13 g/mol [7]
Appearance	-	Brown Oil[6]	-
Purity	≥99%[1]	-	-

Data not available is denoted by "-".

In conclusion, while the framework for potential applications of **(3-Fluoro-2-nitrophenyl)methanol** exists within the broader context of medicinal chemistry and nitro-compound research, a direct and detailed comparison guide cannot be compiled at this time due to the absence of specific performance data in the scientific literature. Further research and publication of experimental results are necessary to fully evaluate its potential and compare it to existing alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-fluoro-2-nitrophenyl)Methanol/3-fluoro-2-nitrobenzyl alcohol, CasNo.1214323-11-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. (3-fluoro-2-nitrophenyl)Methanol/3-fluoro-2-nitrobenzyl alcohol | China | Manufacturer | Hefei Lbao Physical & Chemical Science Co.,Ltd [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 7. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Limited Published Research Hinders Comprehensive Review of (3-Fluoro-2-nitrophenyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b591663#literature-review-of-the-applications-of-3-fluoro-2-nitrophenyl-methanol-and-its-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com